molecular formula C22H27N3O4S B2508680 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448031-21-7

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2508680
M. Wt: 429.54
InChI Key: LLOGXDXVOHFZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blood Pressure and Smooth Muscle Effects

Research on similar tetrahydroisoquinoline derivatives has explored their effects on blood pressure, respiration, and smooth muscle. These studies have highlighted the importance of chemical constitution in determining physiological action, such as pressor and depressor activities associated with secondary and tertiary amines, respectively. Understanding the effects of functional groups (e.g., hydroxy, methoxy, ethoxy) on these activities can provide insights into designing compounds with targeted cardiovascular effects (Fassett & Hjort, 1938).

Chemical Synthesis and Rearrangements

The formation of complex isoquinoline derivatives through chemical synthesis and rearrangements has been documented. For example, the synthesis of tetracyclic isoquinoline derivatives through domino rearrangement sequences highlights the potential for creating structurally diverse compounds with unique biological activities (Roydhouse & Walton, 2007). This research area could be relevant for synthesizing and studying the biological effects of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide.

Crystal Structure and Interaction Analysis

Investigations into the crystal structure and interactions of similar compounds provide a foundation for understanding how structural features influence biological activity and interactions with biological molecules. For instance, crystal structure and Hirshfeld surface analysis of related compounds can reveal how specific substituents and structural conformations affect molecular interactions and stability, which is crucial for drug design and development (Baba et al., 2019).

Antibiotic Properties

The discovery of new natural products with antibiotic properties from compounds structurally related to tetrahydroquinoline underscores the potential for N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide in antimicrobial research. Identifying compounds with novel mechanisms of action is critical in the fight against drug-resistant bacteria and fungi (Asolkar et al., 2004).

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-14(2)22(28)25-9-4-5-15-6-7-17(11-18(15)25)24-21(27)20(26)23-12-19(29-3)16-8-10-30-13-16/h6-8,10-11,13-14,19H,4-5,9,12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOGXDXVOHFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

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